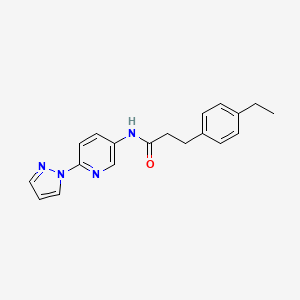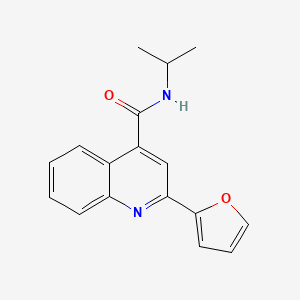
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide, also known as FK866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which plays a crucial role in cellular metabolism, energy production, and DNA repair. FK866 has been extensively studied for its potential applications in cancer therapy, inflammation, and metabolic disorders.
Mechanism of Action
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide exerts its effects by inhibiting NAMPT, which is the rate-limiting enzyme in the NAD+ salvage pathway. NAD+ is an essential cofactor in a wide range of cellular processes, including energy production, DNA repair, and gene expression. By depleting cellular NAD+ levels, 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide induces energy depletion and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on NAD+ metabolism, 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in preclinical models of metabolic disorders.
Advantages and Limitations for Lab Experiments
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of NAMPT, with no significant off-target effects. 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide is also highly potent, with an IC50 value in the nanomolar range. However, 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has some limitations for lab experiments. It is highly unstable in aqueous solutions and requires careful handling to prevent degradation. 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide is also highly toxic and can induce apoptosis in non-cancer cells at high concentrations.
Future Directions
There are several future directions for research on 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer metabolism. Another area of interest is the development of more stable and less toxic analogs of 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide that can be used in clinical settings. Additionally, further research is needed to fully understand the effects of 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide on NAD+ metabolism and its potential applications in other diseases, such as neurodegenerative disorders and aging.
Synthesis Methods
The synthesis of 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide involves the reaction of 2-chloroquinoline-4-carboxylic acid with furan-2-ylmethanamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) to form the intermediate 2-(furan-2-yl)quinoline-4-carboxamide. The intermediate is then reacted with isopropyl chloroformate to form the final product, 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide.
Scientific Research Applications
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by depleting cellular NAD+ levels, leading to energy depletion and DNA damage. 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has also been shown to inhibit tumor growth and metastasis in various preclinical models of cancer, including breast cancer, prostate cancer, and melanoma.
properties
IUPAC Name |
2-(furan-2-yl)-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)18-17(20)13-10-15(16-8-5-9-21-16)19-14-7-4-3-6-12(13)14/h3-11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRPVQVNOZRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

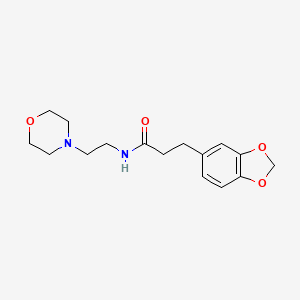
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)
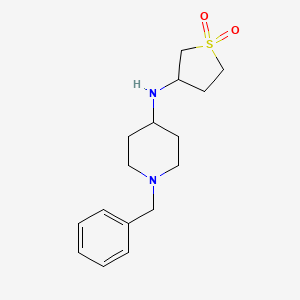
![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)
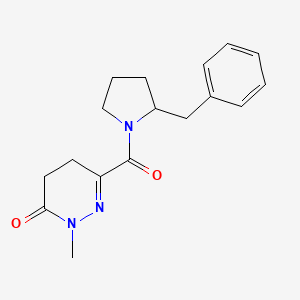

![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)
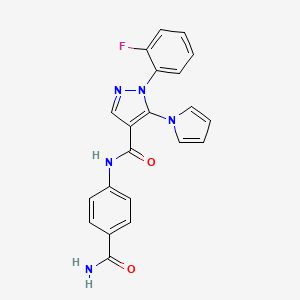
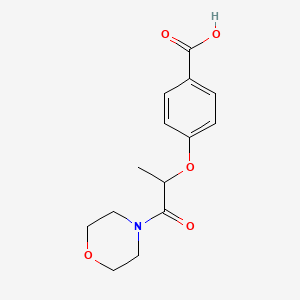
![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)
![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)
